molecular formula C24H19F3N2O4S B11470694 Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate

Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate

Cat. No.: B11470694
M. Wt: 488.5 g/mol
InChI Key: MYCUXXYXEDPRQS-UHFFFAOYSA-N
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Description

METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a carbamoyl group, and a thieno[2,3-b]pyridine core

Preparation Methods

The synthesis of METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents involved.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the development of new materials with desirable properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function. The thieno[2,3-b]pyridine core provides a rigid and planar structure that can facilitate binding to specific receptors or active sites.

Comparison with Similar Compounds

METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE: This compound shares a similar core structure but may differ in the nature and position of substituents.

    METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE: Another related compound with variations in the functional groups attached to the core structure.

The uniqueness of METHYL 4-(3-METHYL-6-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4H,5H,6H,7H-THIENO[2,3-B]PYRIDIN-4-YL)BENZOATE lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H19F3N2O4S

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-[3-methyl-6-oxo-2-[[3-(trifluoromethyl)phenyl]carbamoyl]-5,7-dihydro-4H-thieno[2,3-b]pyridin-4-yl]benzoate

InChI

InChI=1S/C24H19F3N2O4S/c1-12-19-17(13-6-8-14(9-7-13)23(32)33-2)11-18(30)29-22(19)34-20(12)21(31)28-16-5-3-4-15(10-16)24(25,26)27/h3-10,17H,11H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

MYCUXXYXEDPRQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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